N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(3-hydroxypropyl)oxalamide
Description
Chemical Identity and Nomenclature of N1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(3-hydroxypropyl)oxalamide
Systematic IUPAC Nomenclature and CAS Registry Number
The systematic IUPAC name for this compound is derived from its molecular structure:
- Parent structure : Oxalamide (ethanediamide), serving as the core scaffold.
- Substituents :
- N1 position : A 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl group.
- N2 position : A 3-hydroxypropyl group.
The isothiazolidine ring (a five-membered heterocycle containing sulfur and nitrogen) is fully oxidized at the sulfur atom (1,1-dioxide). The phenyl ring at N1 is substituted with a methyl group at position 2 and the isothiazolidine-dioxide moiety at position 5. The CAS Registry Number for this compound is not explicitly listed in the provided sources, though structurally related compounds such as N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(3-phenylpropyl)oxalamide (CAS 1105229-25-1) share similar functional groups.
Molecular Formula : $$ C{18}H{23}N3O5S $$
Molecular Weight : Calculated as 417.46 g/mol, based on compositional analysis.
Structural Isomerism and Stereochemical Considerations
Positional Isomerism
The compound exhibits potential positional isomerism due to:
- Substituent placement on the phenyl ring : The methyl group at position 2 and the isothiazolidine-dioxide group at position 5 could theoretically occupy alternative positions (e.g., 3-methyl-5-substituted isomers).
- Hydroxypropyl chain configuration : The 3-hydroxypropyl group may adopt different conformations, though the hydroxyl group’s position at the terminal carbon limits isomerism in this moiety.
Stereochemical Features
- The isothiazolidine-dioxide ring contains one sulfur atom and one nitrogen atom. While the dioxidation state fixes sulfur’s oxidation state, the ring’s puckering may introduce chair-like or envelope conformations.
- The compound lacks chiral centers in its current configuration, as all substituents are either symmetrically arranged or attached to non-stereogenic atoms. However, derivatives with asymmetric substitutions (e.g., branched hydroxypropyl chains) could exhibit enantiomerism.
Comparative Analysis with Related Oxalamide Derivatives
Structural Comparisons
Properties
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(3-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S/c1-11-4-5-12(18-7-3-9-24(18,22)23)10-13(11)17-15(21)14(20)16-6-2-8-19/h4-5,10,19H,2-3,6-9H2,1H3,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUAETHKUGMTNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(3-hydroxypropyl)oxalamide is a synthetic organic compound with potential therapeutic applications. Its unique structural features include a dioxidoisothiazolidin moiety, a phenyl group, and an oxalamide linkage, which contribute to its biological activities. This article reviews the compound's biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 416.5 g/mol. The compound exhibits a complex structure that influences its reactivity and biological interactions.
The primary biological target of this compound is Cyclin-dependent kinase 2 (CDK2) . It is hypothesized that the compound binds to the active site of CDK2, inhibiting its activity. This inhibition disrupts the cell cycle, particularly the transition from the G1 phase to the S phase, leading to cell cycle arrest and potentially inducing apoptosis in rapidly dividing cells such as cancer cells.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Anticancer Activity : The inhibition of CDK2 may provide therapeutic benefits in treating cancers characterized by uncontrolled cell proliferation.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although detailed mechanisms remain under investigation.
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, potentially useful in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibits CDK2 leading to cell cycle arrest | |
| Antimicrobial | Potential effects against bacterial strains | |
| Anti-inflammatory | Investigated for reducing inflammation |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features, applications, and available data for the target compound and its analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
